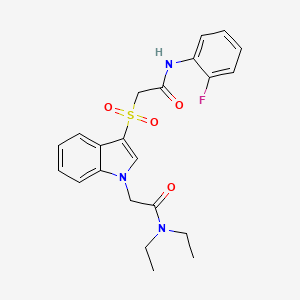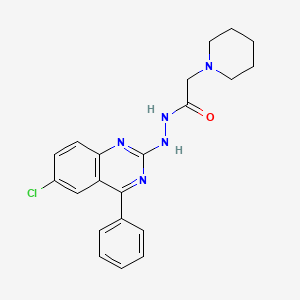
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of quinazoline, which has been found to exhibit potent biological activity.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have developed new chemical compounds, including N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide derivatives, to target bacterial infections. These compounds have shown promising antibacterial activities against various strains, indicating their potential as new antibacterial agents. The synthesis processes often involve innovative strategies to incorporate various functional groups, aiming to enhance the compounds' antibacterial efficacy. For instance, some compounds demonstrated potent activity against Staphylococcus aureus (Bondock & Gieman, 2015).
Anticancer Activity
The anticancer potential of this compound derivatives has been a significant focus, with studies showing that these compounds exhibit broad-range activity against tumor cell lines. The mechanisms of action are varied but often involve disrupting key cellular processes in cancer cells, such as DNA replication or protein synthesis, thereby inhibiting cancer growth. Notably, some derivatives have been identified as highly active anticancer compounds, underlining the importance of quinazoline derivatives in cancer research (Bondock & Gieman, 2015).
Antihypertensive Agents
Compounds with the this compound moiety have also been investigated for their antihypertensive effects. Research in this area focuses on synthesizing derivatives that can effectively lower blood pressure in hypertensive models. These studies are crucial for developing new therapeutic agents that can provide better control over hypertension, a leading risk factor for cardiovascular diseases. Some derivatives have shown promising results in preclinical models, offering potential pathways for novel antihypertensive therapies (Takai et al., 1986).
Antidepressant Drugs
The exploration into the antidepressant potential of quinazoline derivatives, including this compound, highlights the versatility of these compounds. Adjustments in the chemical structure aim to enhance their interaction with neurological targets, potentially leading to new treatments for depression. The studies in this area contribute to a broader understanding of how structural modifications affect the pharmacological profiles of these compounds (Alhaider Aa et al., 1985).
properties
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCCHVMTFTPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
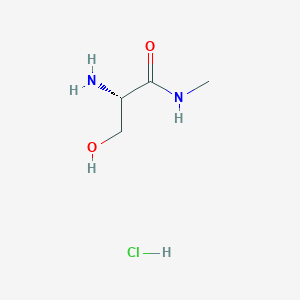
![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
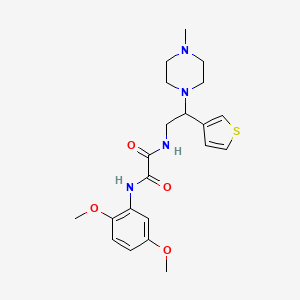

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)

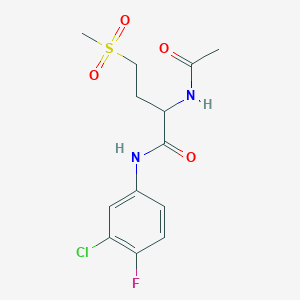
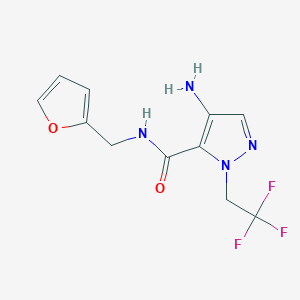
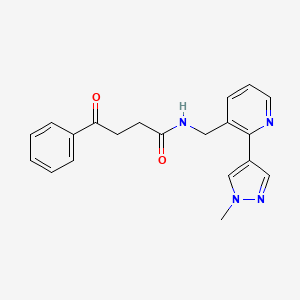

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)
